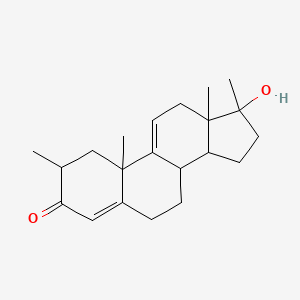

Hydroxydimethandrostadienone

CAS No.:

Cat. No.: VC14496460

Molecular Formula: C21H30O2

Molecular Weight: 314.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H30O2 |

|---|---|

| Molecular Weight | 314.5 g/mol |

| IUPAC Name | 17-hydroxy-2,10,13,17-tetramethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

| Standard InChI | InChI=1S/C21H30O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h7,11,13,15,17,23H,5-6,8-10,12H2,1-4H3 |

| Standard InChI Key | WUWUSCYXVYUKNZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC2(C(=CC1=O)CCC3C2=CCC4(C3CCC4(C)O)C)C |

Introduction

Structural Characteristics and Nomenclature

Hydroxydimethandrostadienone (systematic IUPAC name: 17β-hydroxy-4,16-dimethyl-1,4-androstadien-3-one) features a tetracyclic androstane backbone with two double bonds (Δ¹ and Δ⁴) and methyl substitutions at C4 and C16. The hydroxyl group at C17 distinguishes it from androstadienone (androsta-4,16-dien-3-one), a pheromone-associated steroid . Comparative molecular analysis reveals that the addition of methyl groups enhances lipophilicity, potentially prolonging half-life and tissue retention compared to non-methylated analogs .

Table 1: Structural Comparison of Hydroxydimethandrostadienone and Related Steroids

Synthesis and Metabolic Pathways

-

Methylation: Introducing methyl groups at C4 and C16 via alkylation of a dienone precursor.

-

Hydroxylation: Selective oxidation at C17 using microbial biocatalysts or chemical reagents like osmium tetroxide .

Metabolically, the compound may undergo 3α/β-hydroxysteroid dehydrogenase (HSD)-mediated reduction at the 3-keto group, analogous to androsterone’s conversion from dihydrotestosterone . The methyl groups could impede hepatic clearance by cytochrome P450 enzymes, increasing systemic exposure.

Pharmacological Hypotheses

Androgen Receptor (AR) Interactions

The 3-keto group and Δ⁴ double bond suggest weak AR binding, as seen in androstadienone (1/7th the potency of testosterone) . Methylation at C4 may sterically hinder receptor docking, further reducing androgenic activity.

Neurosteroid Effects

Hydroxydimethandrostadienone’s structural similarity to androsterone implies potential GABAₐ receptor modulation. Androsterone acts as a positive allosteric modulator, exerting anticonvulsant effects . The C17 hydroxyl group could enhance solubility in the central nervous system, facilitating blood-brain barrier penetration.

Pheromone-like Activity

Androstadienone’s role as a chemo-signal in human aggression and mate selection raises questions about Hydroxydimethandrostadienone’s olfactory effects. Methylation might alter volatility, reducing airborne dispersal compared to androstadienone .

Research Gaps and Future Directions

Despite structural inferences, Hydroxydimethandrostadienone remains poorly studied. Critical unanswered questions include:

-

Receptor Affinity Profiling: Quantitative assays (e.g., radioligand binding) to determine AR, estrogen receptor, and GABAₐ binding constants.

-

In Vivo Pharmacokinetics: Absorption, distribution, and elimination studies in model organisms.

-

Behavioral Impact: Potential sex-dependent effects on aggression or social cognition, as observed with androstadienone .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume